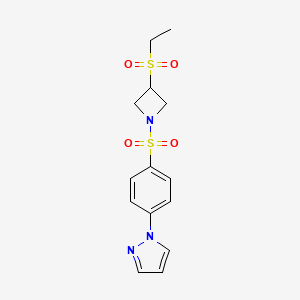

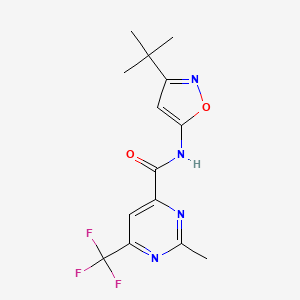

1-(4-((3-(乙基磺酰基)氮杂环丁-1-基)磺酰基)苯基)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azetidinone derivatives as described in the provided papers involves multi-step reactions starting with the formation of 3-methyl-1H-pyrazol-5(4H)-one derivatives. In the first paper, the synthesis is achieved through Betti’s condensation reaction, which involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with aldehydes and ammonia. This intermediate then undergoes further treatment with chloroacetic acid and POCl3 in the presence of triethylamine to yield the final azetidinone compounds . The second paper describes a different synthetic route where 3-chloro-1-{4-[5-(Substituted phenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-Chlorophenyl)azetidin-2-one reacts with benzene sulfonyl chloride in the presence of pyridine to form the phenyl sulfonyl pyrazoline derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using spectroscopic techniques such as infrared spectroscopy (IR) and proton nuclear magnetic resonance (1H NMR). These techniques allowed for the identification of functional groups and the confirmation of the chemical structure of the azetidinone derivatives. Elemental analysis was also employed to ensure the purity and composition of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of azetidinone rings and the introduction of sulfonyl groups. The reactions are sensitive to the conditions, such as the presence of triethylamine or pyridine, which act as catalysts or facilitators in the reaction process. The introduction of the sulfonyl group is a key step in the synthesis of the phenyl sulfonyl pyrazoline derivatives, which is achieved by reacting with benzene sulfonyl chloride .

Physical and Chemical Properties Analysis

While the papers provided do not give extensive details on the physical and chemical properties of the synthesized compounds, the antimicrobial activities suggest that these compounds have significant biological relevance. The azetidinone analogues were screened for their antimicrobial activities against various strains of microorganisms, and some compounds showed promising antibacterial activities against certain bacterial strains. This indicates that the compounds possess properties that can interfere with bacterial growth or survival .

科学研究应用

合成与表征

氮杂环酮和吡唑衍生物的合成和表征是重要的研究领域。这些化合物(包括与1-(4-((3-(乙基磺酰基)氮杂环丁-1-基)磺酰基)苯基)-1H-吡唑类似的化合物)已被探索其潜在应用,特别是在抗菌活性方面。例如,Shah 等人(2014)合成了一系列氮杂环丁-2-酮基苯磺酰基吡唑啉衍生物,并评估了它们的抗菌和抗真菌活性,证明了此类化合物在开发新型抗菌剂中的相关性 (Shah 等人,2014)。同样,Alsaedi 等人(2019)合成了含有单苯磺酰基和二苯磺酰基的新型吡唑并嘧啶,发现一些衍生物对细菌和真菌的活性超过了参考药物,突出了磺酰基类化合物在抗菌研究中的潜力 (Alsaedi 等人,2019)。

抗菌评价

对新型化合物的抗菌评价,包括具有与1-(4-((3-(乙基磺酰基)氮杂环丁-1-基)磺酰基)苯基)-1H-吡唑相关的结构的化合物,是科学研究中的关键应用。Azab 等人(2013)专注于合成含有磺酰胺基团的新型杂环化合物,旨在将它们用作抗菌剂。这项工作强调了在开发具有潜在抗菌特性的化合物中加入磺酰胺基团的重要性 (Azab 等人,2013)。

生物学评估和分子对接研究

进一步扩展了含磺酰基化合物的应用,Aziz 等人(2021)对新型 1H-3-吲哚基衍生物进行了生物学评估和 2D-QSAR 建模,作为重要的抗氧化剂。这项研究证明了这些化合物抑制活性氧(ROS)的潜力,分子对接研究提出了作为有希望的细胞色素 c 过氧化物酶抑制剂的作用机制 (Aziz 等人,2021)。

抗真菌应用合成

还研究了具有潜在杀真菌特性的氮杂环酮的合成。Giri 等人(1989)研究了合成 1-(2, 3-二甲基-1-苯基吡唑-5-酮-4-基)-3, 4-二取代-2-氮杂环酮作为潜在的杀真菌剂,探索了结构活性关系以增强这些化合物对真菌的功效 (Giri 等人,1989)。

降解行为研究

了解相关磺酰脲化合物在不同环境条件下的降解行为对于评估其稳定性和环境影响至关重要。Singh 等人(2013)研究了水中的吡唑磺隆乙基的降解行为,强调了此类研究对于与所讨论化合物具有结构相似性的磺酰脲类除草剂的重要性 (Singh 和 Singh,2013)。

属性

IUPAC Name |

1-[4-(3-ethylsulfonylazetidin-1-yl)sulfonylphenyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2/c1-2-22(18,19)14-10-16(11-14)23(20,21)13-6-4-12(5-7-13)17-9-3-8-15-17/h3-9,14H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDMXAIUSTUGFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2528291.png)

![2-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2528293.png)

![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride](/img/structure/B2528294.png)

![N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2528299.png)

![2-[(2-{[(2-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2528302.png)

![N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2528305.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2528306.png)

![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2528313.png)